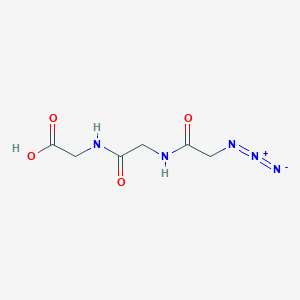

N3-Gly-Gly-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMEZNHAILDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N3-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-OH, or azido-triglycine, is a functionalized short-chain peptide derivative of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates a triglycine peptide backbone, which can enhance solubility and biocompatibility, and a terminal azide group. This azide moiety serves as a versatile chemical handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and mild reaction conditions, making this compound a valuable tool for covalently linking molecules in complex biological environments.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, stability, and general protocols for its synthesis, purification, and involvement in bioconjugation workflows.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C6H9N5O4 | [1] |

| Molecular Weight | 215.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 150 - 154 °C | [1] |

| pKa (acidic) | ~3.23 (estimated) | [3] |

| pKa (basic) | ~7.94 (estimated) | |

| Solubility | Soluble in DMSO and water. Enhanced solubility can be achieved by modification to a Gly-Gly-Gly-Ser sequence. | |

| Purity | ≥ 99% (HPLC) |

Note on pKa values: The provided pKa values are for the parent compound, triglycine (Gly-Gly-Gly-OH). The presence of the N-terminal azide group is expected to have a minor effect on these values, but they serve as a reliable estimate.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Solid State: As a solid, the compound is stable and should be stored at 2-8 °C.

-

In Solution: Stock solutions should be stored at -20°C or -80°C for long-term stability.

-

Stability of the Azide Group: The azide functional group is generally stable under standard peptide synthesis conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA). However, the azide group is susceptible to reduction to a primary amine, particularly in the presence of thiol-based scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) during TFA cleavage. Therefore, the use of thiol-free cleavage cocktails is recommended to preserve the azide functionality.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and characterization of this compound and its use in click chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A common approach involves the use of Fmoc-protected amino acids on a solid support resin.

General Protocol for Solid-Phase Synthesis:

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the first Fmoc-protected glycine (Fmoc-Gly-OH) to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-Gly-OH residues using a coupling agent such as HBTU/HOBt or HATU/HOAt and a base like DIPEA.

-

Azido Group Introduction: After the assembly of the triglycine backbone and removal of the final Fmoc group, the N-terminal amine is reacted with an azido-transfer reagent (e.g., azidoacetic acid NHS ester) to introduce the azide functionality.

-

Cleavage from Resin: Cleave the this compound from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). As noted in the stability section, avoid thiol-based scavengers. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude this compound is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol:

-

Column: A C18 stationary phase column is commonly used for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be 5-95% B over 30 minutes. The optimal gradient should be determined empirically.

-

Detection: The peptide is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Lyophilization: Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final purified this compound as a white powder.

Characterization by NMR Spectroscopy

The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected NMR Signals:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycine methylene protons (α-CH2) and the methylene protons adjacent to the azide group. The chemical shifts of the α-protons in the glycine residues are typically observed between 3.5 and 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the peptide bonds and the terminal carboxyl group, as well as the α-carbons of the glycine residues. For glycine, the α-carbon typically resonates around 43 ppm and the carbonyl carbon around 176 ppm.

Applications in Bioconjugation: Click Chemistry

This compound is primarily utilized as a linker in bioconjugation reactions via click chemistry. The terminal azide group reacts specifically with an alkyne-functionalized molecule to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click reaction.

General CuAAC Protocol:

-

Reactant Preparation: Dissolve the this compound-containing molecule and the alkyne-containing molecule in a suitable solvent, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.

-

Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate (CuSO4) and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants. The reaction is typically carried out at room temperature and is often complete within a few hours.

-

Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship: Click Chemistry Conjugation

Caption: Conceptual diagram of a CuAAC click chemistry reaction.

References

In-Depth Technical Guide: N3-Gly-Gly-OH as a Core Reagent in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N3-Gly-Gly-OH, a bifunctional linker widely utilized in click chemistry applications. While the nomenclature can vary, this document focuses on the prevalent chemical entity available under this name, 2-[(2-azidoacetyl)amino]acetic acid (azidoacetyl-glycine). This reagent is instrumental in the fields of bioconjugation, drug delivery, and proteomics, serving as a bridge to covalently link molecules of interest.

Physicochemical Properties

The quantitative data for N3-Gly-Gly-OH (azidoacetyl-glycine) are summarized below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | References |

| Chemical Name | 2-[(2-azidoacetyl)amino]acetic acid | [1] |

| Synonyms | N3-Gly-Gly-OH, Azidoacetyl-glycine | |

| Molecular Formula | C4H6N4O3 | [2] |

| Molecular Weight | 158.12 g/mol | [1] |

| Exact Mass | 158.044 g/mol | [1] |

| CAS Number | 855750-87-7 | [1] |

| Appearance | Colorless to light yellow liquid or white powder | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Storage Conditions | Powder: -20°C (3 years); In Solvent: -80°C (6 months) |

Note: The user-specified topic "N3-Gly-Gly-Gly-OH" may refer to azidoacetyl-glycyl-glycyl-glycine. However, the vast majority of commercially available reagents and literature data under this or similar nomenclature correspond to azidoacetyl-glycine (N3-Gly-Gly-OH), which is the focus of this guide.

Experimental Protocols

Detailed methodologies for the synthesis of N3-Gly-Gly-OH and its subsequent use in a typical bioconjugation reaction are provided below.

Protocol 1: Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of N3-Gly-Gly-OH on a solid support, which allows for straightforward purification.

Materials:

-

Wang resin (or other resin suitable for C-terminal acid cleavage)

-

Fmoc-Gly-OH

-

2-Azidoacetic acid

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

-

Ice-cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.8 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the drained resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

-

-

Azidoacetic Acid Coupling:

-

In a separate vial, activate 2-Azidoacetic acid (4 eq.) with HBTU (3.8 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (95% TFA / 2.5% Water / 2.5% TIS) to the dry resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Product Precipitation and Purification:

-

Precipitate the crude product by adding the filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

-

Dry the final product under vacuum. The product can be further purified using reverse-phase HPLC.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the use of N3-Gly-Gly-OH to conjugate with an alkyne-containing biomolecule (e.g., a protein).

Materials:

-

N3-Gly-Gly-OH

-

Alkyne-modified biomolecule (e.g., Protein-Alkyne)

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Ligand (e.g., TBTA - Tris(benzyltriazolylmethyl)amine)

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N3-Gly-Gly-OH in DMSO or water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to a final concentration of 10-100 µM in PBS.

-

Add N3-Gly-Gly-OH to a final concentration of 10-20 equivalents relative to the biomolecule.

-

Prepare a premix of the catalyst: Add CuSO4 (final concentration 1 mM) and TBTA (final concentration 1 mM). Vortex briefly.

-

-

Initiation of Reaction:

-

Add the CuSO4/TBTA premix to the biomolecule/azide solution.

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. Gentle agitation can improve efficiency.

-

-

Purification:

-

Remove excess reagents and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography, or spin filtration.

-

Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.

References

An In-depth Technical Guide to N3-Gly-Gly-Gly-OH: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Gly-Gly-Gly-OH, or azido-triglycine, is a functionalized short peptide that serves as a valuable building block in the fields of bioconjugation and drug development. Its structure incorporates a terminal azide group, a bioorthogonal handle that enables its specific ligation to alkyne-containing molecules via "click chemistry." This technical guide provides a comprehensive overview of the structure, physicochemical properties, a plausible synthesis route, and experimental protocols for the application of this compound in bioconjugation.

Core Structure and Physicochemical Properties

This compound is a triglycine peptide modified at the N-terminus with an azidoacetyl group. This modification bestows upon the molecule the ability to participate in highly efficient and specific cycloaddition reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | N3-Gly-Gly-OH | This compound (Estimated) | N3-Gly-Gly-Gly-Gly-Gly-OH |

| CAS Number | 855750-87-7 | 1993176-75-2 | 2250433-77-1 |

| Molecular Formula | C4H6N4O3 | C6H9N5O4 | C10H15N7O6 |

| Molecular Weight | 158.12 g/mol | 215.18 g/mol | 329.27 g/mol |

| SMILES | [N-]=[N+]=NCC(=O)NCC(=O)O | [N-]=[N+]=NCC(=O)NCC(=O)NCC(=O)O | [N-]=[N+]=NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |

| Appearance | Colorless to light yellow liquid | White to off-white solid | Not specified |

| Solubility | Soluble in DMSO | Expected to be soluble in DMSO and aqueous buffers | Not specified |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Recommended: -20°C | Recommended: -20°C |

Note: Data for N3-Gly-Gly-OH and N3-Gly-Gly-Gly-Gly-Gly-OH are sourced from publicly available chemical supplier databases. Properties for this compound are estimated based on the properties of the shorter and longer analogues.

Synthesis of this compound

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Gly-Gly-Gly-OH (Triglycine)

-

Azidoacetic acid N-hydroxysuccinimide (NHS) ester

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3) solution (5% w/v)

-

Hydrochloric acid (HCl) (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolution: Dissolve Gly-Gly-Gly-OH (1 equivalent) in a 5% aqueous solution of NaHCO3.

-

Coupling Reaction: In a separate flask, dissolve azidoacetic acid NHS ester (1.1 equivalents) in DMF. Add this solution dropwise to the triglycine solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (triglycine) is consumed.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications in Bioconjugation via Click Chemistry

The primary application of this compound is as a linker or building block in bioconjugation, facilitated by its terminal azide group. This group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained alkyne functionality.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

Experimental Protocol: General CuAAC Bioconjugation

This protocol provides a general workflow for the conjugation of this compound to an alkyne-functionalized biomolecule.

Materials:

-

This compound

-

Alkyne-functionalized biomolecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water/DMSO)

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

-

Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC)

Procedure:

-

Reactant Preparation: Dissolve the alkyne-functionalized biomolecule and this compound (typically in a slight molar excess) in the reaction buffer.

-

Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions.

-

Reaction Initiation: Add the CuSO4/ligand premix to the solution of reactants. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for smaller molecules).

-

Purification: Once the reaction is complete, purify the resulting bioconjugate from excess reagents and catalyst using a suitable method based on the properties of the product (e.g., dialysis or size-exclusion chromatography for proteins).

-

Characterization: Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry and chromatography.

Caption: General experimental workflow for CuAAC bioconjugation.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and chemical biology. Its simple, well-defined structure, coupled with the bioorthogonal reactivity of the azide group, allows for the straightforward and specific conjugation of various molecules. The protocols and data presented in this guide, while based on the best available information and chemical principles, should serve as a starting point for the development of specific applications. Optimization of reaction conditions will likely be necessary for each unique bioconjugation system.

The Azide Group in Peptides: A Technical Guide to Bioorthogonal Chemistry, Ligation, and Structural Probing

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide functional group into peptides has revolutionized the field of chemical biology and drug development. This small, abiotic moiety serves as a versatile chemical handle, enabling a wide array of selective modifications that are biocompatible, a concept known as bioorthogonal chemistry. This technical guide provides an in-depth exploration of the core functions of the azide group in peptides, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Functions of the Azide Group in Peptides

The utility of the azide group in peptide science is primarily centered around three key applications: bioorthogonal reactions for labeling and conjugation, peptide ligation for the synthesis of large proteins, and as a spectroscopic probe to investigate protein structure and dynamics.

Bioorthogonal Chemistry: A Gateway to Peptide Modification

The azide group is a cornerstone of bioorthogonal chemistry due to its inertness in biological systems and its specific reactivity with a limited number of functional groups.[1] This allows for the precise chemical modification of azide-containing peptides in complex biological environments without interfering with native biochemical processes.[1] The two most prominent bioorthogonal reactions involving azides are "Click Chemistry" and the Staudinger Ligation.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[2][3] In peptide chemistry, the most utilized click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by Sharpless and Meldal, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the exclusive formation of a 1,4-disubstituted triazole. The CuAAC reaction is highly efficient and can be performed in aqueous solutions over a broad pH range (4-11), making it exceptionally suitable for bioconjugation. However, the potential cytotoxicity of copper has led to the development of copper-free alternatives for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic catalyst and making it ideal for live-cell imaging and in vivo studies.

The resulting 1,2,3-triazole ring is not merely a linker; it can act as a bioisostere of the amide bond, mimicking its planarity and dipole moment. This feature allows for the creation of peptidomimetics with enhanced stability against proteolytic degradation.

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond from the reaction of an azide with a specifically engineered phosphine. A key advantage of the "traceless" Staudinger ligation is that it covalently links two molecules without leaving any residual atoms from the phosphine reagent at the ligation site. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it a powerful tool for peptide and protein synthesis. Unlike native chemical ligation, the Staudinger ligation does not require a cysteine residue at the ligation site, offering greater flexibility in the design and synthesis of proteins.

Peptide Segment Ligation

Beyond bioorthogonal modifications, the azide functionality has a historical role in the chemical synthesis of large peptides and proteins through segment ligation. The acyl azide method is a classical technique for forming peptide bonds between large peptide fragments with a low risk of racemization. This method involves the conversion of a peptide hydrazide to a reactive acyl azide, which then reacts with the N-terminal amine of another peptide to form a new peptide bond.

Azide as an Infrared (IR) Probe

The azide group possesses a unique vibrational signature that can be used as a sensitive infrared (IR) probe to study protein structure, folding, and local electrostatic environments. The asymmetric stretching vibration of the azide group (R-N₃) absorbs in a region of the IR spectrum (around 2100 cm⁻¹) that is largely transparent for proteins, minimizing interference from other vibrational modes. The frequency of this vibration is highly sensitive to the polarity and hydrogen-bonding capacity of its immediate surroundings. For instance, the azide stretching frequency will be different when the group is exposed to an aqueous solvent compared to when it is buried within the hydrophobic core of a protein. This sensitivity allows researchers to monitor conformational changes and protein folding in real-time.

Data Presentation: Quantitative Analysis of Azide-Based Reactions

The efficiency of azide-based reactions is a critical factor for their successful application. The following tables summarize quantitative data on the yields of CuAAC and Staudinger ligation reactions, as well as the vibrational frequencies of the azide probe in different environments.

| Peptide/Substrate | Reaction Type | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |

| Resin-bound heptapeptide | Intramolecular (Cyclization) | CuI (1.5 equiv) | Piperidine | DMF | 24 | ~89 | |

| Azide- and alkyne-modified peptides | Intermolecular | Copper wire | None | DMF | 5 | 100 | |

| Azide- and alkyne-modified peptides | Intermolecular | CuSO₄ | Sodium Ascorbate | Water | - | >95 | |

| Propargylated peptide + Azide-molecule | Intermolecular | CuSO₄ | THPTA | PBS | 1 | High | |

| Aβ peptide aggregation study | Microwave-assisted CuAAC | CuSO₄ | Sodium Ascorbate | DMF | 0.25 | 43 |

Table 1: Summary of Reported Yields for CuAAC Reactions with Peptides.

| Reactant 1 (Phosphinothioester) | Reactant 2 (Azido-peptide) | Solvent | Time (h) | Yield (%) | Reference |

| AcGlySCH₂P(p-MeOPh)₂ | N₃-Ala-NHBn | Toluene | 12-24 | >80 | |

| AcAlaSCH₂P(p-MeOPh)₂ | N₃-Ala-NHBn | Toluene | 12-24 | >80 | |

| AcGlySCH₂PPh₂ | N₃-Gly-NHBn | THF/H₂O (3:1) | 12 | 95 | |

| Peptide-phosphinothioester | Azido-peptide | THF/H₂O (3:1) | 12-24 | High | |

| AcPhe-thioester | Gly-azide | DMF | - | 35 |

Table 2: Summary of Reported Yields for Traceless Staudinger Ligation of Peptides.

| Azido-Amino Acid | Environment | Vibrational Frequency (cm⁻¹) | Reference |

| Azidohomoalanine (Aha) | Folded NTL9 protein (hydrophobic core) | 2094 | |

| Azidohomoalanine (Aha) | Unfolded NTL9 protein (water exposed) | 2113 | |

| β-azidoalanine | H₂O | ~2128 | |

| β-azidoalanine | DMSO | ~2114 | |

| p-Azido-phenylalanine | Aqueous buffer | ~2100-2120 |

Table 3: Vibrational Frequencies of Azide Probes in Different Environments.

Experimental Protocols

This section provides detailed methodologies for the synthesis of azido-amino acids and their use in key bioorthogonal reactions.

Synthesis of Fmoc-Protected Azido-Amino Acids

The incorporation of azido-amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the corresponding Fmoc-protected building blocks. A common and efficient method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine.

Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] from Fmoc-Asn-OH

-

Hofmann Rearrangement:

-

Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

-

Add Pyridinium-iodine(I,III) reagent (PIFA) to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl to a pH of ~2-3. The product, Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH), will precipitate.

-

Collect the precipitate by filtration and wash with cold water.

-

-

Diazo Transfer:

-

Dissolve the obtained Fmoc-Dap-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (e.g., 1:2:1.6 ratio).

-

Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Add imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent.

-

Adjust the pH of the mixture to 9 with an aqueous K₂CO₃ solution.

-

Stir the reaction vigorously for 18 hours at room temperature.

-

After the reaction is complete, dilute with CH₂Cl₂ and separate the aqueous phase.

-

Wash the organic phase with saturated NaHCO₃.

-

Combine the aqueous extracts, wash with Et₂O, and then acidify to pH 2 with concentrated HCl.

-

Extract the product into Et₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-azidoalanine.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol provides a general procedure for the CuAAC reaction between an alkyne-modified peptide and an azide-containing molecule.

Experimental Protocol 2: General CuAAC Protocol for Peptides

-

Materials:

-

Alkyne-modified peptide

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and a co-solvent like DMSO or t-BuOH.

-

-

Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified peptide and the azide-containing molecule (typically in a 1:1.2 to 1:2 molar ratio) in the chosen reaction buffer. The final concentration of the peptide is typically in the micromolar to low millimolar range.

-

Add the THPTA ligand to the reaction mixture from the stock solution. The final concentration of the ligand is typically 5 times that of the copper sulfate.

-

Add the CuSO₄ solution to the mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For more challenging reactions, the time can be extended or the temperature slightly increased.

-

Monitor the reaction progress by analytical HPLC or LC-MS.

-

Once the reaction is complete, the product can be purified by reverse-phase HPLC.

-

Traceless Staudinger Ligation of Peptides

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal α-azido acid.

Experimental Protocol 3: Traceless Staudinger Ligation

-

Materials:

-

Purified peptide with a C-terminal phosphinothioester (e.g., derived from (diphenylphosphino)methanethiol).

-

Purified peptide with an N-terminal α-azido acid.

-

Anhydrous solvent system (e.g., THF/H₂O 3:1, Dioxane, or Toluene).

-

-

Procedure:

-

Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen anhydrous solvent. Typical concentrations are in the range of 10-50 mM.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by analytical HPLC and mass spectrometry.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude ligated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an azide-containing peptide.

Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for the traceless Staudinger ligation of two peptide fragments.

Caption: Core functions and applications of the azide group in peptide chemistry.

References

N3-Gly-Gly-Gly-OH for Protein Ligation: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the application of N3-Gly-Gly-Gly-OH as a versatile linker for protein modification and ligation, with a focus on its role in bioconjugation through click chemistry.

Introduction to this compound in Protein Ligation

This compound is a chemical reagent featuring a terminal azide (N3) group, a tri-glycine (Gly-Gly-Gly) linker, and a carboxylic acid (-OH) handle. This structure makes it a valuable tool for covalently attaching molecules to proteins, a process broadly referred to as bioconjugation or ligation. The azide group serves as a bioorthogonal handle for highly specific and efficient "click chemistry" reactions, while the tri-glycine linker provides a flexible and hydrophilic spacer. The carboxylic acid allows for initial conjugation to amine groups on a protein.

The primary application of this compound in the context of protein ligation is not for the direct condensation of two large protein fragments in a manner akin to Native Chemical Ligation (NCL). Instead, it is predominantly used as a linker to conjugate proteins with other molecules of interest, such as small molecule drugs, fluorophores, or polyethylene glycol (PEG) chains. This is a critical technology in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other functionalized protein therapeutics.[1][2]

Key Features of this compound:

-

Azide Group: Enables highly selective and high-yield ligation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

-

Tri-Glycine Linker: A flexible, hydrophilic spacer that can improve the solubility and accessibility of the conjugated molecule. Glycine-rich linkers are known to be stable against proteolytic enzymes.[4]

-

Carboxylic Acid: Allows for standard amide bond formation with primary amines (e.g., lysine residues or the N-terminus) on a protein surface.

Core Applications and Signaling Pathways

The utility of this compound is centered on creating stable and functional protein conjugates. In therapeutic applications, particularly in the field of ADCs, the goal is to deliver a cytotoxic payload to a target cell, often a cancer cell. The this compound linker plays a crucial role in this process.

While this compound itself is not directly involved in signaling pathways, the conjugates it helps create are. For instance, an ADC constructed using this linker would bind to a specific receptor on a cancer cell, be internalized, and then release its payload to induce cell death.

Experimental Protocols and Methodologies

The use of this compound for protein ligation typically involves a two-stage process:

-

Protein Modification: The carboxylic acid of this compound is activated and reacted with amine groups on the protein to form a stable amide bond, resulting in an azide-functionalized protein.

-

Click Chemistry Ligation: The azide-functionalized protein is then reacted with an alkyne-containing molecule of interest (e.g., a drug, dye, or biotin) to form the final conjugate.

Protocol for Azide Functionalization of a Protein

This protocol describes the modification of a protein with this compound to introduce azide handles.

Materials:

-

Protein of interest (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-Hydroxysuccinimide (NHS) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[5]

-

Prepare Activated this compound:

-

In a separate microfuge tube, dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in a minimal amount of anhydrous DMF or DMSO.

-

For example, for a 10-fold molar excess relative to the protein, if you have 10 nmol of protein, use 100 nmol of this compound, 120 nmol of EDC, and 120 nmol of NHS.

-

Incubate the activation mixture at room temperature for 15-30 minutes.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Confirm the incorporation of the azide group using techniques such as mass spectrometry (to observe the mass shift) or by a subsequent click reaction with a fluorescent alkyne probe followed by SDS-PAGE analysis.

Protocol for CuAAC "Click" Ligation

This protocol describes the ligation of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-functionalized protein (from Protocol 3.1)

-

Alkyne-containing molecule of interest (e.g., DBCO-drug, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Prepare Catalyst Premix:

-

In a separate tube, prepare a fresh premix of the catalyst. For a typical reaction, you might use final concentrations of 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.

-

First, mix the CuSO4 and THPTA solutions. Then, add the sodium ascorbate solution. The solution should turn a light yellow/orange color.

-

-

Ligation Reaction:

-

Add the alkyne-containing molecule to the protein solution. A 5- to 20-fold molar excess of the alkyne molecule over the number of incorporated azide groups is common.

-

Add the catalyst premix to the protein-alkyne mixture to initiate the reaction.

-

Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

-

-

Purification: Purify the protein conjugate to remove the catalyst and excess reagents. Size-exclusion chromatography is often effective for this purpose.

-

Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to determine the final mass and drug-to-antibody ratio (DAR), and functional assays to ensure the protein's activity is retained.

Quantitative Data Presentation

Since experimental data for this compound in protein ligation is not widely published, the following tables provide representative data based on typical outcomes for similar bioconjugation reactions. These values should be considered illustrative.

Table 1: Representative Efficiency of Azide Functionalization of a Monoclonal Antibody (mAb)

| Molar Excess of Activated Linker | Reaction Time (hours) | Average Azides per mAb |

| 5x | 2 | 2.1 |

| 10x | 2 | 4.3 |

| 20x | 2 | 6.8 |

| 10x | 4 | 5.1 |

Table 2: Comparison of Ligation Efficiency for CuAAC

| Molar Excess of Alkyne Payload | Reaction Time (hours) | Ligation Yield (%) | Final DAR |

| 5x | 1 | >90% | 3.9 |

| 10x | 1 | >95% | 4.1 |

| 5x | 4 | >98% | 4.2 |

| 10x | 4 | >98% | 4.2 |

Assumes an input protein with an average of 4.3 azides per mAb.

Conclusion

This compound serves as a valuable and versatile linker for the modification of proteins. Its tri-glycine spacer offers flexibility and hydrophilicity, while the terminal azide group provides a gateway to robust and highly specific click chemistry ligation. This enables the straightforward and efficient conjugation of a wide range of functional molecules to proteins, which is of particular importance in the development of targeted therapeutics like ADCs, as well as in the creation of advanced diagnostic and research tools. The protocols and data presented here provide a foundational guide for researchers looking to leverage this technology in their work.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

An In-Depth Technical Guide to the Solubility of N3-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N3-Gly-Gly-Gly-OH (azido-triglycine), a valuable reagent in click chemistry and bioconjugation.[1][2] While extensive quantitative data for this specific molecule is not widely published, this document outlines its expected solubility based on its physicochemical properties and offers detailed protocols for its empirical determination.

Physicochemical Properties and Expected Solubility

This compound is a short peptide comprised of three glycine residues, an N-terminal azide group, and a C-terminal carboxylic acid. Its solubility is governed by the interplay of these components.

-

Hydrophilic Backbone: The triglycine backbone is inherently hydrophilic due to the polar peptide bonds and the terminal carboxyl and amino groups (once the azide is considered). Glycine itself is readily soluble in water.[3] This suggests a good baseline solubility in aqueous solutions.

-

Azide Group (N3): The azide group is a polar functional group that can participate in hydrogen bonding, which generally contributes positively to aqueous solubility.

-

Overall Charge: The overall charge of a peptide is a critical determinant of its solubility, which is typically lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[4][5] To determine the charge of this compound, one can assign a value of -1 to the C-terminal carboxylic acid and +1 to the N-terminal amino group. The azide group itself is neutral. Therefore, at neutral pH, the peptide is expected to have a net charge of 0 or be slightly acidic due to the pKa of the terminal carboxyl group.

Based on these characteristics, this compound is predicted to be soluble in water and other polar solvents. One supplier reports high solubility in both water and DMSO, requiring sonication for optimal dissolution.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, one supplier provides the following information, which should be used as a starting point for experimental validation.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | 125 mg/mL | 790.54 mM | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 1581.08 mM | Requires sonication; hygroscopic nature of DMSO can affect solubility. |

Note: The molecular weight of this compound is approximately 158.12 g/mol . These values are provided by a commercial supplier and should be empirically verified.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in a laboratory setting.

-

pH: Adjusting the pH of the solution away from the peptide's isoelectric point can increase solubility by imparting a net positive or negative charge. For acidic peptides, dissolving in a basic buffer can be effective, while basic peptides may dissolve better in acidic solutions.

-

Temperature: For many compounds, solubility increases with temperature. Gentle warming can aid in dissolving the peptide, but excessive heat should be avoided to prevent degradation.

-

Co-solvents: The addition of small amounts of organic co-solvents like DMSO, DMF, or ethanol can enhance the solubility of peptides that have hydrophobic character. However, the compatibility of these solvents with downstream applications must be considered.

-

Sonication: The use of an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution, and is recommended for this compound.

The diagram below illustrates the key factors that influence the solubility of a peptide like this compound.

Caption: Factors influencing peptide solubility.

Experimental Protocol for Solubility Determination

The following protocol details a standard "shake-flask" method to empirically determine the solubility of this compound in a chosen solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (lyophilized powder)

-

Solvent of interest (e.g., deionized water, PBS buffer, DMSO)

-

Microcentrifuge tubes or small glass vials

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker or incubator

-

Micro-pipettes

-

Analytical balance

-

Centrifuge capable of handling tubes/vials

-

Syringe filters (0.22 µm)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Addition of Excess Solute: Weigh an excess amount of this compound powder and place it into a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a set period (typically 24-48 hours) to ensure equilibrium is reached. Intermittent sonication can be applied, especially in the initial hours.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let undissolved solids settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. This step is crucial for accurate quantification.

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the peptide in mg/mL or M.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for solubility determination.

Conclusion

This compound is expected to have good solubility in aqueous solutions and polar organic solvents like DMSO, a property attributed to its hydrophilic triglycine backbone and polar terminal groups. For researchers and drug development professionals, it is imperative to empirically verify solubility under specific experimental conditions, as factors like pH, temperature, and buffer composition can have a significant impact. The provided protocol offers a robust framework for obtaining reliable quantitative solubility data, ensuring accuracy and reproducibility in subsequent applications.

References

Methodological & Application

Application Notes and Protocols for N3-Gly-Gly-Gly-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N3-Gly-Gly-Gly-OH, a versatile tripeptide reagent, in click chemistry reactions. This reagent incorporates a terminal azide group, enabling its conjugation to a wide variety of alkyne-containing molecules through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These highly efficient and bioorthogonal reactions are invaluable tools for bioconjugation, drug development, and materials science.

This compound is suitable for two primary types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide-modified peptide and a terminal alkyne. It is known for its fast reaction rates and high yields.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN).[2] The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic copper catalyst, which makes it ideal for applications in biological systems.[2][3]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule in a solution phase.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-stabilizing ligand (e.g., THPTA, TBTA)

-

Suitable solvent (e.g., DMF, DMSO, water, or mixtures)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and the alkyne partner in a suitable solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and a copper ligand (e.g., 100 mM in DMSO/water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use, as it is prone to oxidation.

-

-

Reaction Setup:

-

In a reaction vessel, combine this compound and the alkyne partner. A slight excess (1.2-1.5 equivalents) of one reactant is often used to drive the reaction to completion.

-

-

Catalyst Addition:

-

In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.

-

Add the premixed catalyst solution to the main reaction tube.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Seal the reaction vessel to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.

-

Allow the reaction to proceed for 1-12 hours. Monitor the reaction progress using an appropriate analytical method such as LC-MS or RP-HPLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC to remove the catalyst and unreacted starting materials.

-

Quantitative Data for CuAAC:

The following table summarizes typical reaction conditions for CuAAC with azide-containing peptides. These values can be used as a starting point for optimizing the reaction with this compound.

| Parameter | Recommended Range | Notes |

| Limiting Reactant Concentration | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions. |

| Excess Reactant | 1.2 - 5 equivalents | Using an excess of the less valuable reactant can drive the reaction to completion. |

| Copper(II) Sulfate | 0.1 - 1 equivalents | Relative to the limiting reactant. |

| Copper Ligand | 0.5 - 5 equivalents | A 1:5 to 1:10 ratio of Copper:Ligand is common to stabilize the Cu(I) ion. |

| Sodium Ascorbate | 2 - 10 equivalents | A significant excess is used to maintain a reducing environment. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and the specific substrates. |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol details the copper-free conjugation of this compound to a strained alkyne-containing molecule (e.g., DBCO or BCN).

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Biocompatible buffer (e.g., PBS, HEPES) or a suitable organic solvent (e.g., DMSO, acetonitrile)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Dissolve Reactants:

-

Dissolve the this compound and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.

-

-

Reaction:

-

Mix the solution and allow the reaction to proceed at room temperature.

-

Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the resulting triazole product using RP-HPLC.

-

Quantitative Data for SPAAC:

The following table summarizes the second-order rate constants for the SPAAC reaction between an azide-modified peptide and common strained alkynes. The reactivity of the azide in this compound is expected to be comparable.

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

| DBCO | 0.34 | HBS buffer (pH 7.4) | |

| BCN | 0.28 | MeOD |

Signaling Pathways and Logical Relationships

Click chemistry reactions are not directly involved in biological signaling pathways but are chemical ligation tools used to create molecules that can probe or modulate these pathways. The logical relationship in a click chemistry reaction is the formation of a stable triazole linkage between an azide and an alkyne.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N3-Gly-Gly-Gly-OH

Introduction

The Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction, a class of reactions known for being rapid, efficient, and highly specific.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][] The N3-Gly-Gly-Gly-OH reagent is a low-molecular-weight oligo-glycine linker featuring a terminal azide group.[5] Its peptide nature and azide functionality make it an ideal building block for bioconjugation, enabling the linkage of various molecules to peptides, proteins, and other systems for applications in drug discovery, diagnostics, and materials science.

The triazole ring formed via CuAAC is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation and serves as an excellent bioisostere for the native amide bond, often preserving or enhancing the biological activity of modified peptides.

Key Advantages of CuAAC with this compound:

-

High Specificity and Yield: The reaction is highly selective for terminal azides and alkynes, proceeding with near-quantitative yields and minimal byproducts.

-

Biocompatibility: The reaction can be performed under mild, aqueous conditions, including a wide pH range (4-11), making it suitable for modifying sensitive biological molecules.

-

Versatility: this compound acts as a versatile linker to connect subunits of proteins or to create artificial multi-domain proteins. It can be used to conjugate peptides with a variety of molecules, including fluorophores, biotin tags, and drug molecules.

-

Orthogonality: The azide and alkyne functional groups are largely absent in natural biological systems, ensuring that the reaction proceeds only between the desired partners.

Applications in Research and Drug Development

The use of this compound in CuAAC reactions is pivotal for several advanced applications:

-

Peptide and Protein Labeling: Site-specific labeling of proteins and peptides with detection tags (e.g., fluorophores, biotin) for imaging and activity-based protein profiling.

-

Antibody-Drug Conjugates (ADCs): The oligo-glycine linker can be used in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.

-

PEGylation: Conjugating peptides with polyethylene glycol (PEG) to improve their in vivo stability and circulation times.

-

Synthesis of Peptidomimetics: Replacing an amide bond with a triazole ring can enhance resistance to proteases and modulate secondary structure, which is useful in designing therapeutic peptides.

-

Development of Multifunctional Biomolecules: Linking different functional units together to create novel diagnostic or therapeutic agents.

Experimental Protocols

General Reaction Scheme

The core of the protocol involves the copper(I)-catalyzed reaction between the azide group of this compound and an alkyne-functionalized molecule of interest (R-Alkyne).

Caption: General scheme of the CuAAC reaction.

Protocol 1: CuAAC using CuSO₄ and Sodium Ascorbate (In-Situ Cu(I) Generation)

This is the most common and convenient method for performing CuAAC reactions in solution.

Materials:

-

This compound

-

Alkyne-functionalized molecule (1.0 - 1.2 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 - 0.5 equivalents)

-

Sodium Ascorbate (1 - 5 equivalents)

-

Solvent: Degassed mixture of DMF/water, t-BuOH/water, or DMSO/water (e.g., 4:1 v/v)

-

Optional: Copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to accelerate the reaction and protect biomolecules.

Procedure:

-

In a suitable reaction vial, dissolve this compound and the alkyne-functionalized molecule in the chosen degassed solvent system.

-

In a separate microcentrifuge tube, prepare a fresh stock solution of Sodium Ascorbate in degassed water.

-

In another tube, prepare a stock solution of CuSO₄·5H₂O in degassed water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.

-

To the reaction mixture from step 1, add the Sodium Ascorbate solution, followed by the CuSO₄ solution (or CuSO₄/ligand premix). The order of addition is critical to ensure the reducing agent is present to generate the active Cu(I) catalyst.

-

Seal the vial (to prevent oxygen from entering) and stir the reaction at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.

-

Once complete, proceed to the workup and purification protocol.

Protocol 2: CuAAC on Solid Support (for Peptide Modification)

This protocol is adapted for modifying a peptide synthesized on a solid-phase resin that has been functionalized with an alkyne.

Materials:

-

Alkyne-functionalized peptide on resin (e.g., Wang or Rink Amide resin)

-

This compound (5 - 10 equivalents)

-

Copper(I) Iodide (CuI) (1 - 2 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (5 - 10 equivalents)

-

Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the alkyne-functionalized peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF and wash the resin thoroughly with fresh DMF (3 times).

-

In a separate vial, dissolve this compound, CuI, and DIPEA in a minimal amount of DMF.

-

Add this reaction cocktail to the swollen resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

-

Monitor the reaction using a small sample of beads (e.g., via a Kaiser test if reacting with a primary amine, or cleavage and LC-MS analysis).

-

Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and copper salts.

-

Dry the resin under vacuum before proceeding with cleavage and final product purification.

Workup and Purification

Residual copper can contaminate the final product and interfere with downstream applications.

-

Quenching: Quench the reaction by exposing it to air, which oxidizes the Cu(I) catalyst.

-

Copper Removal:

-

Aqueous Wash with Chelating Agent: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with an aqueous solution of a chelating agent like 0.5 M EDTA. The aqueous layer will turn blue/green as it complexes with copper. Repeat until the aqueous layer is colorless.

-

Ion-Exchange Resin: Pass the crude product solution through a column packed with a copper-scavenging ion-exchange resin.

-

Dialysis: For macromolecular products like modified proteins, dialysis against a buffer containing EDTA, followed by a final dialysis against the storage buffer, is effective.

-

-

Product Isolation:

-

Column Chromatography: For small molecules, purification by silica gel column chromatography is the most common method to separate the triazole product from starting materials and any side products.

-

Preparative HPLC: For peptides and other high-purity applications, reverse-phase HPLC is the preferred method.

-

Data and Troubleshooting

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature for similar CuAAC systems.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Reactant Stoichiometry | 1.0 eq. Azide, 1.0-1.2 eq. Alkyne | >95% Conversion | A slight excess of one reactant can drive the reaction to completion. |

| Catalyst Loading (CuSO₄) | 0.1 - 0.5 eq. | >90% Yield | Lower catalyst loading is preferred for sensitive biomolecules. |

| Reducing Agent (NaAsc) | 1 - 5 eq. | High Yield | Should be in excess relative to copper to maintain the Cu(I) state. |

| Ligand | 1-5 eq. relative to Copper | Accelerated Rate, >95% Yield | Protects biomolecules from oxidative damage. |

| Reaction Time | 1 - 12 hours | Completion | Monitor by LC-MS to avoid unnecessary side reactions. |

| Temperature | Room Temperature | High Yield | Heating to 37-50°C can accelerate slow reactions. |

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution |

| Low or No Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Poor quality of reagents.3. Ligand interference. | 1. Degas all solvents thoroughly. Use fresh sodium ascorbate.2. Verify the purity of azide and alkyne starting materials.3. Ensure the chosen ligand is appropriate; some phosphine-based reducing agents can interfere. |

| Presence of Side Products | 1. Alkyne homocoupling (Glaser coupling).2. Oxidation of sensitive amino acids. | 1. Ensure the reaction is deoxygenated. Use a ligand like THPTA or TBTA to accelerate CuAAC over homocoupling.2. Use a protective ligand and aminoguanidine. Limit reaction time. |

| Product Contaminated with Copper | Triazole product chelates copper. | Perform extensive washing with EDTA solution or use a copper-scavenging resin during purification. |

Visualized Workflows and Pathways

Caption: A typical experimental workflow for CuAAC.

Caption: Applications of this compound conjugates.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction proceeds with high efficiency and selectivity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide.[3][4] The tripeptide N3-Gly-Gly-Gly-OH serves as a versatile, hydrophilic linker bearing a terminal azide group, making it an ideal building block for a variety of bioconjugation applications.[4]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in SPAAC reactions. The information is intended to guide researchers in labeling, crosslinking, and modifying biomolecules for applications in drug development, diagnostics, and fundamental research.

Key Features of SPAAC with this compound

-

Bioorthogonal: The azide and cyclooctyne moieties are abiotic and do not cross-react with native functional groups in biological systems.

-

Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for live-cell imaging and in vivo applications.

-

High Reaction Rates: SPAAC exhibits favorable kinetics, allowing for efficient conjugation at low concentrations.

-

Stable Linkage: The resulting triazole linkage is chemically robust and stable under a wide range of physiological conditions.

-

Hydrophilicity: The Gly-Gly-Gly backbone of the linker enhances the solubility of the resulting conjugate.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the reactivity of the azide group is comparable to other small molecule azides. The following table provides representative second-order rate constants for SPAAC reactions with common cyclooctynes, offering a reliable benchmark for experimental planning.

| Azide-Modified Peptide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |

| Azido-Peptide | DBCO | ~0.1 - 1.0 | HBS, PBS, MeOD | 25 |

| Azido-Peptide | BCN | ~0.3 - 0.7 | HBS, PBS, MeOD | 25 |

DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; HBS: HEPES-buffered saline; PBS: Phosphate-buffered saline; MeOD: Deuterated methanol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound starting from commercially available reagents.

Materials:

-

Gly-Gly-Gly-OH

-

Azidoacetic acid N-hydroxysuccinimide (NHS) ester

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Dissolution: Dissolve Gly-Gly-Gly-OH in a 0.1 M aqueous solution of sodium bicarbonate.

-

Addition of Azido Reagent: In a separate flask, dissolve azidoacetic acid NHS ester in DMF. Add this solution dropwise to the Gly-Gly-Gly-OH solution with stirring at room temperature.

-

Reaction: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Acidification: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water. Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final this compound product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: General Protocol for SPAAC with this compound

This protocol describes the general procedure for conjugating this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

-

This compound

-

DBCO- or BCN-functionalized molecule (e.g., protein, fluorescent dye)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

-

Organic co-solvent (if needed for solubility): DMSO or DMF.

-

Analytical and preparative RP-HPLC system.

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

-

Dissolve Reactants:

-

Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of this compound and the cyclooctyne-functionalized molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

-

-

Purification of the Conjugate:

-

Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

-

Visualizations

References

Application Notes and Protocols for Peptide Labeling with N3-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-Gly-Gly-Gly-OH for the site-specific labeling of peptides. This versatile reagent incorporates an azide (N3) functionality via a flexible triglycine linker, enabling covalent modification through highly efficient and bioorthogonal "click chemistry" reactions. The protocols outlined below cover the incorporation of this compound into peptides during solid-phase peptide synthesis (SPPS), followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for the attachment of reporter molecules, functional probes, or therapeutic payloads.

Introduction

The precise modification of peptides is crucial for advancing research in proteomics, drug discovery, and diagnostics. This compound serves as an invaluable tool for this purpose. The terminal azide group allows for its specific reaction with alkyne-containing molecules through click chemistry, a set of reactions known for their high yields, specificity, and compatibility with biological systems. The triglycine linker provides spatial separation between the peptide and the conjugated molecule, which can help to preserve the peptide's native conformation and function.

This document details the experimental procedures for synthesizing azide-modified peptides and their subsequent conjugation, providing researchers with the necessary information to effectively utilize this compound in their work.

Data Presentation